molecular formula C9H11N5O3 B11459314 ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate

ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B11459314
M. Wt: 237.22 g/mol
InChI Key: SXKOVRJCFRCBMP-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It contains both an oxazole ring and a triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and oxazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their conformation and activity . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate is unique due to the combination of the triazole and oxazole rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

ethyl 5-[(3-amino-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H11N5O3/c1-2-16-8(15)7-3-6(17-13-7)4-14-5-11-9(10)12-14/h3,5H,2,4H2,1H3,(H2,10,12)

InChI Key

SXKOVRJCFRCBMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CN2C=NC(=N2)N

Origin of Product

United States

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